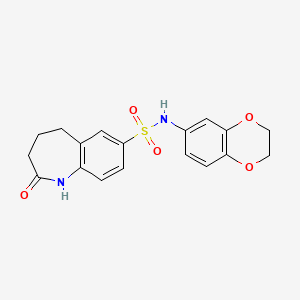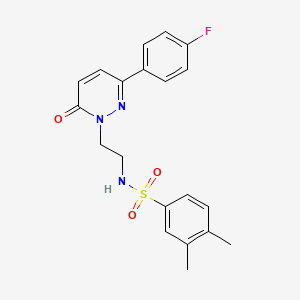![molecular formula C28H28FN7O B11270727 3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(2-fluorophenyl)piperazino]-1-propanone](/img/structure/B11270727.png)
3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(2-fluorophenyl)piperazino]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(2-fluorophenyl)piperazino]-1-propanone is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(2-fluorophenyl)piperazino]-1-propanone involves multiple steps, including the formation of the pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 3,4-dimethylphenyl and 2-fluorophenyl groups via nucleophilic substitution reactions.
Coupling Reactions: Formation of the final product through coupling reactions involving the piperazine and propanone moieties.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(2-fluorophenyl)piperazino]-1-propanone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Coupling: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, with typical conditions including reflux, inert atmosphere, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific transformation being carried out
Scientific Research Applications
3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(2-fluorophenyl)piperazino]-1-propanone has a wide range of scientific research applications, including:
Medicinal Chemistry: Investigation of its potential as a therapeutic agent for various diseases.
Biological Studies: Examination of its effects on biological systems, including cell lines and animal models.
Pharmacology: Study of its pharmacokinetics and pharmacodynamics.
Industrial Applications: Use as a precursor or intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(2-fluorophenyl)piperazino]-1-propanone involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate their activity.
Signal Transduction: Interference with cellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine derivatives and related heterocyclic compounds. Examples include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- 1,2,4-Triazolo[1,5-a]pyridine derivatives
Uniqueness
The uniqueness of 3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(2-fluorophenyl)piperazino]-1-propanone lies in its specific combination of functional groups and heterocyclic rings, which confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C28H28FN7O |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C28H28FN7O/c1-19-7-8-21(17-20(19)2)23-18-25-28-31-30-26(35(28)15-16-36(25)32-23)9-10-27(37)34-13-11-33(12-14-34)24-6-4-3-5-22(24)29/h3-8,15-18H,9-14H2,1-2H3 |
InChI Key |
IGXFPOMLIMQQQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)N5CCN(CC5)C6=CC=CC=C6F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbenzamide](/img/structure/B11270666.png)

![4-[(4-Fluorobenzyl)sulfanyl]-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11270682.png)
![4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B11270684.png)

![N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B11270696.png)
![2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide](/img/structure/B11270700.png)
![3-butyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11270708.png)
methanone](/img/structure/B11270709.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenyl)acetamide](/img/structure/B11270715.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide](/img/structure/B11270716.png)
![N-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11270719.png)
![5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11270729.png)
